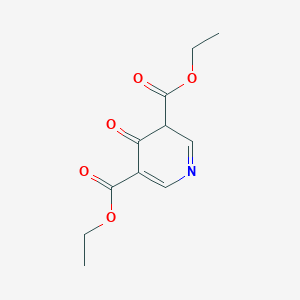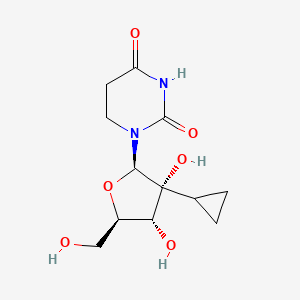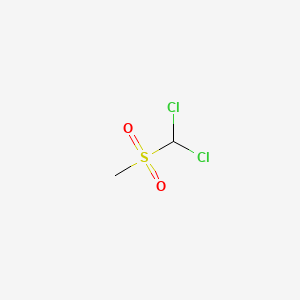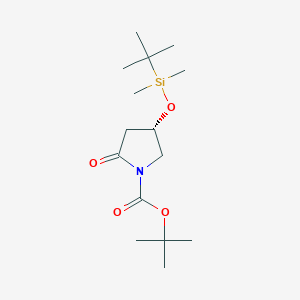
3,5-Bis(ethoxycarbonyl)-4-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The compound has a molecular weight of 239.23 and is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-component one-pot condensation reaction. This reaction includes the condensation of an aromatic aldehyde with ethyl acetoacetate and ammonia in the presence of an ethanol-water mixture . The reaction is often catalyzed by crystalline nano-zinc oxide under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common to achieve efficient production .
Types of Reactions:
Oxidation: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.
Reduction: The compound can be reduced to form 1,4-dihydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: 1,4-dihydropyridine derivatives.
Substitution: Various substituted pyridine and dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The compound exerts its effects primarily through its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is essential for various physiological processes. This mechanism is particularly important in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina .
Comparación Con Compuestos Similares
- Diethyl 2,6-dimethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate
Uniqueness: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features that allow it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C11H13NO5 |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
diethyl 4-oxo-3H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-7H,3-4H2,1-2H3 |
Clave InChI |
QWLHYRGPFRSQBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C=NC=C(C1=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]octan-3-one, 8-[(1-methylcyclobutyl)methyl]-](/img/structure/B12336713.png)

![Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-(methoxy-d3)-(9CI)](/img/structure/B12336720.png)


![2-Methyl-5H,6H,7H,8H,9H-pyrimido[4,5-d]azepine](/img/structure/B12336734.png)




![(NE)-N-[1-(2-anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B12336766.png)



